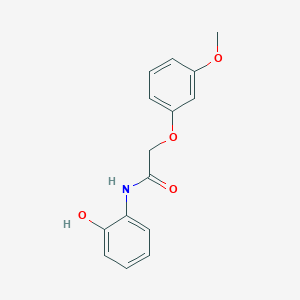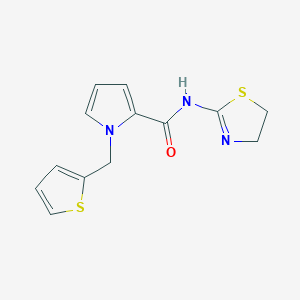
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of bromodomain-containing proteins, specifically the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been shown to play a role in cancer and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in cell proliferation, survival, and inflammation. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its specificity towards BET proteins. This makes it a useful tool for studying the role of BET proteins in various diseases. However, one of the limitations of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide is its poor solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the identification of biomarkers that can predict response to 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide treatment. Finally, the potential therapeutic applications of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide in various diseases, including cancer and inflammation, need to be further explored.
Synthesis Methods
The synthesis of 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dioxothiolane to form the corresponding thiol ester. Finally, the thiol ester is reacted with 5-bromo-1H-indazole to form 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide.
Scientific Research Applications
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is inflammation. 5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. This makes it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide has also been studied for its potential antiviral activity. It has been shown to inhibit the replication of several viruses, including HIV, HBV, and HCV.
properties
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6-4-8(11)16-9(6)10(13)12-7-2-3-17(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNAWMFMSNQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

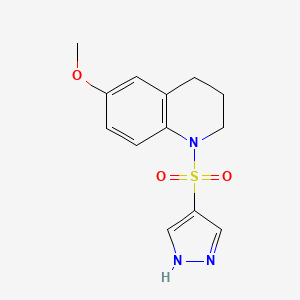
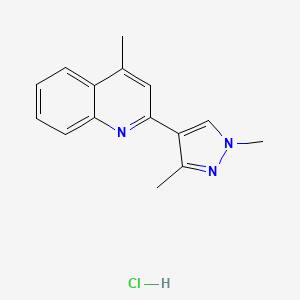
![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
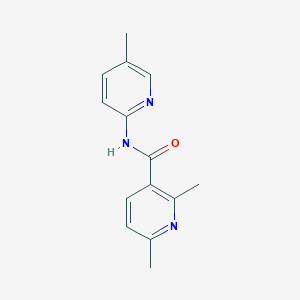
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
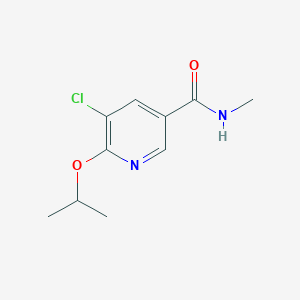
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
